molecular formula C10H14OS B13223579 2-(Thiophen-2-ylmethyl)cyclopentan-1-ol

2-(Thiophen-2-ylmethyl)cyclopentan-1-ol

Cat. No.: B13223579
M. Wt: 182.28 g/mol
InChI Key: NDXCDUCBFUWLJM-UHFFFAOYSA-N
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Description

2-(Thiophen-2-ylmethyl)cyclopentan-1-ol is a cyclopentanol derivative substituted with a thiophene-methyl group at the 2-position. The compound combines the structural features of a five-membered cyclopentanol ring and a sulfur-containing thiophene moiety, which confers unique physicochemical properties.

Properties

Molecular Formula

C10H14OS

Molecular Weight

182.28 g/mol

IUPAC Name

2-(thiophen-2-ylmethyl)cyclopentan-1-ol

InChI

InChI=1S/C10H14OS/c11-10-5-1-3-8(10)7-9-4-2-6-12-9/h2,4,6,8,10-11H,1,3,5,7H2

InChI Key

NDXCDUCBFUWLJM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)O)CC2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-ylmethyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with thiophen-2-ylmethanol in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Common solvents include ethanol or methanol.

    Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions used.

Industrial Production Methods

Industrial production of 2-(Thiophen-2-ylmethyl)cyclopentan-1-ol may involve bulk synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Raw Material Handling: Ensuring the purity of cyclopentanone and thiophen-2-ylmethanol.

    Reaction Optimization: Fine-tuning reaction conditions to maximize yield and minimize by-products.

    Purification: Using techniques such as distillation or recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-ylmethyl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.

    Substitution: The thiophen-2-ylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may include the use of strong bases or acids, depending on the desired substitution.

Major Products

    Oxidation: Formation of 2-(Thiophen-2-ylmethyl)cyclopentanone.

    Reduction: Formation of 2-(Thiophen-2-ylmethyl)cyclopentane.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Thiophen-2-ylmethyl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-ylmethyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The thiophen-2-ylmethyl group can interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(Thiophen-2-ylmethyl)cyclopentan-1-ol with four structurally related compounds, emphasizing functional groups, applications, and safety profiles.

5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol

  • Structure: A branched pentanol derivative with a cyclopentenyl substituent.
  • Key Differences : Lacks the thiophene moiety and aromaticity; features a cyclopentenyl group instead.
  • Applications : Primarily used in fragrance formulations, as indicated by its inclusion in IFRA standards. Safety assessments are conducted by the Research Institute for Fragrance Materials (RIFM) .

2-Heptylidene cyclopentan-1-one

  • Structure: Cyclopentanone with a heptylidene substituent.
  • Key Differences : Contains a ketone group instead of an alcohol and a long aliphatic chain instead of thiophene.
  • Applications: Another IFRA-standardized compound for fragrances. Its ketone group may influence volatility and odor characteristics compared to alcohols.
  • Safety : Acceptable use levels vary across product categories, as determined by the Expert Panel for Fragrance Safety .

1-(1-Aminobutan-2-yl)cyclopentan-1-ol

  • Structure: Cyclopentanol substituted with an amino-butyl chain.
  • Applications : Used in pharmaceuticals and material science due to its reactivity (e.g., as a chiral building block). High purity (≥95%) and stability make it suitable for synthetic applications .
  • Safety: No fragrance-related restrictions noted; likely subject to pharmaceutical safety protocols.

(E)-2-Methyl-5-(thiophen-2-ylmethylidene)cyclopentan-1-one

  • Structure: Cyclopentanone with a thiophene-methylidene substituent and a methyl group.
  • Key Differences : Shares the thiophene moiety but replaces the alcohol with a ketone. The conjugated system (methylidene group) may enhance UV absorption or catalytic activity.
  • Reactivity differences from the alcohol derivative could influence its role in synthesis .

Table 1: Comparative Overview of Key Features

Compound Molecular Weight (g/mol) Functional Group Key Substituent Primary Applications Safety Guidelines
2-(Thiophen-2-ylmethyl)cyclopentan-1-ol ~182.3 (calculated) Alcohol Thiophene-methyl Research (inferred) Not specified in evidence
5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol ~210.3 (estimated) Alcohol Cyclopentenyl-methyl Fragrances IFRA standards
2-Heptylidene cyclopentan-1-one ~180.3 (estimated) Ketone Heptylidene Fragrances IFRA standards
1-(1-Aminobutan-2-yl)cyclopentan-1-ol 157.25 Alcohol, Amine Amino-butyl Pharmaceuticals, materials Pharmaceutical protocols
(E)-2-Methyl-5-(thiophen-2-ylmethylidene)cyclopentan-1-one ~206.3 (calculated) Ketone Thiophene-methylidene Materials science Not specified

Research Findings and Implications

  • Functional Group Influence : The hydroxyl group in 2-(Thiophen-2-ylmethyl)cyclopentan-1-ol likely increases solubility in polar solvents compared to ketone analogs (e.g., 2-Heptylidene cyclopentan-1-one), which may prioritize volatility in fragrances .
  • Thiophene vs. Amino Groups: The thiophene’s sulfur atom could enable coordination chemistry or electronic interactions absent in amino-substituted analogs, suggesting divergent applications in catalysis or organic electronics .
  • Safety Considerations : While fragrance-related compounds adhere to IFRA standards , the lack of such guidelines for 2-(Thiophen-2-ylmethyl)cyclopentan-1-ol implies that further toxicological studies are needed for industrial use.

Biological Activity

2-(Thiophen-2-ylmethyl)cyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a thiophen-2-ylmethyl group and a hydroxyl group. Its molecular formula is C11_{11}H12_{12}OS, with a molar mass of approximately 196.28 g/mol. The unique structure of this compound, particularly the presence of the thiophene moiety, suggests potential biological activities that merit further investigation.

The compound features a cyclopentane core, which is known for its strain and reactivity, combined with a thiophene ring that imparts distinct electronic properties. The hydroxyl group contributes to its reactivity, making it suitable for various chemical transformations.

Biological Activity Overview

Research into the biological activity of 2-(Thiophen-2-ylmethyl)cyclopentan-1-ol is still emerging. However, compounds containing thiophene rings have been associated with several pharmacological properties:

  • Antimicrobial Activity : Thiophene derivatives have shown promise in inhibiting bacterial growth and fungal infections.
  • Anti-inflammatory Effects : Compounds with thiophene structures often exhibit anti-inflammatory properties, potentially through inhibition of cyclooxygenases (COX) and lipoxygenases (LOX) pathways.
  • Anticancer Potential : Some studies suggest that thiophene-containing compounds may target kinases or apoptosis modulators, indicating potential use in cancer therapies.

Comparative Analysis

To better understand the biological activity of 2-(Thiophen-2-ylmethyl)cyclopentan-1-ol, a comparison with similar compounds can provide context:

Compound NameStructure CharacteristicsKnown Biological Activities
ThiophenecarboxaldehydeThiophene ring with an aldehyde groupAntimicrobial
CyclopentanolSimple cyclopentane alcoholLimited biological activity
2-ThiophenemethanolThiophene substitution with an alcoholAntimicrobial, anti-inflammatory
5-ThiophenemethylideneThiophene with a double bondAnticancer

This table illustrates how 2-(Thiophen-2-ylmethyl)cyclopentan-1-ol stands out due to its unique combination of structural features which may enhance its reactivity and biological interactions.

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